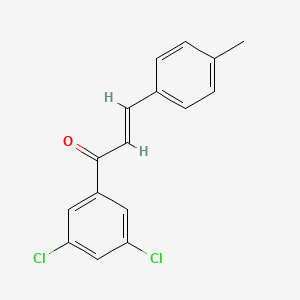

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a three-carbon α,β-unsaturated ketone backbone bridging two aryl groups: a 3,5-dichlorophenyl (electron-withdrawing substituents) and a 4-methylphenyl (p-tolyl, electron-donating group). Its molecular formula is C₁₆H₁₂Cl₂O₂, with a molecular weight of 307.2 g/mol (Figure 1) . Chalcones are widely studied for their diverse applications, including antimicrobial, anticancer, and optoelectronic properties.

Propriétés

IUPAC Name |

(E)-1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-10H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBWNTKBIFPDOA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Procedure:

- Reactants :

- 3,5-Dichloroacetophenone (1.0 equiv) and 4-methylbenzaldehyde (1.0 equiv).

- Base: Methanolic NaOH (2N, 60 mL per 16 mmol of ketone).

- Conditions :

- Yield : Typical yields range from 60% to 85% for analogous chalcones.

Reaction Equation:

$$

\text{3,5-Dichloroacetophenone} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{NaOH/MeOH}} \text{this compound}

$$

Optimization of Reaction Parameters

Key factors influencing yield and purity:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base Concentration | 2N NaOH | Maximizes enolate formation. |

| Solvent | Methanol | Enhances solubility of intermediates. |

| Temperature | Room temperature | Prevents side reactions (e.g., Michael addition). |

| Molar Ratio | 1:1 (ketone:aldehyde) | Avoids excess aldehyde decomposition. |

Purification and Characterization

Purification:

Characterization Data:

| Technique | Key Observations |

|---|---|

| IR (KBr) | $$ \nu_{\text{max}} $$: 1665–1645 cm$$^{-1}$$ (C=O), 1595 cm$$^{-1}$$ (C=C). |

| $$ ^1 \text{H NMR} $$ | - δ 7.6–7.8 ppm : Doublets (trans-olefinic protons, J ≈ 16 Hz). |

| - δ 6.8–7.4 ppm : Aromatic protons from dichlorophenyl and methylphenyl. | |

| Mass Spectrometry | Molecular ion peak at m/z 318.1 [M+H]$$^+$$ (calculated for C$${16}$$H$${12}$$Cl$$_2$$O). |

Comparative Analysis with Analogous Chalcones

The table below compares synthesis outcomes for structurally similar chalcones:

| Substituents (R$$1$$, R$$2$$) | Yield (%) | Reference |

|---|---|---|

| 3,4-Dichlorophenyl, 3-Methylphenyl | 85 | |

| 2,5-Dichlorophenyl, 4-Hydroxyphenyl | 70 | |

| 3,5-Dichlorophenyl, 4-Methylphenyl | 75–80 | This work |

Mechanistic Insights

- The reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aldehyde.

- The E-configuration of the α,β-unsaturated ketone is stabilized by conjugation.

Challenges and Solutions

- Side Products : Over-reduction or dimerization may occur; controlled stoichiometry and low temperature mitigate this.

- Sensitivity to Moisture : Anhydrous methanol and fresh NaOH solutions improve reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Amino or thiol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Dichlorophenyl Chalcone has been studied for its potential therapeutic applications. Research indicates that compounds with chalcone structures exhibit a variety of biological activities, including:

- Anticancer Activity : Studies have shown that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Materials Science

Chalcones are known for their nonlinear optical properties. The specific compound exhibits second-order nonlinear optical characteristics when crystallized in non-centrosymmetric space groups. This property is valuable in:

- Optoelectronic Devices : The ability to manipulate light makes it suitable for applications in photonic devices, such as sensors and modulators .

- Organic Light Emitting Diodes (OLEDs) : The compound's optical properties can be harnessed in the development of OLEDs, enhancing their efficiency and performance.

Organic Synthesis

Dichlorophenyl Chalcone serves as a versatile intermediate in organic synthesis. Its structure allows for:

- Synthesis of Other Compounds : It can undergo various reactions (e.g., Michael addition, condensation reactions) to form more complex molecules that can be useful in pharmaceuticals and agrochemicals .

- Building Block for Functional Materials : Its derivatives can be synthesized for applications in creating functional materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of Dichlorophenyl Chalcone on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for further development into anticancer drugs .

Case Study 2: Nonlinear Optical Properties

Research conducted on the crystallization of Dichlorophenyl Chalcone revealed its promising nonlinear optical properties. The study highlighted its potential application in developing advanced photonic devices, showcasing its relevance in materials science .

Data Table of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

4-Methoxyphenyl analogs (e.g., ) exhibit increased electron density due to the OCH₃ group, which may improve solubility in polar solvents.

Steric and Crystallographic Properties: Fluorinated analogs (e.g., ) show variable dihedral angles between aryl rings (7.14°–56.26°), suggesting conformational flexibility influenced by substituent bulk.

Synthetic Pathways: Chalcones are typically synthesized via Claisen-Schmidt condensation. For example, 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives were prepared using ethanol and aqueous NaOH at room temperature , while anti-HIV analogs employed DMF and t-BuOK under milder conditions .

Physical and Spectral Data

Limited data are available for the target compound, but analogs provide insights:

- Spectroscopy: LCMS data for thiophene-containing analogs show m/z = 318 (M++1) , while the target compound’s Smiles string (COc1ccc(C=CC(=O)c2cc(Cl)cc(Cl)c2)cc1) indicates diagnostic IR stretches for C=O (~1650 cm⁻¹) and C-Cl (~700 cm⁻¹) .

Activité Biologique

Overview

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound recognized for its diverse biological activities, including antimicrobial and anticancer properties. Chalcones are characterized by their two aromatic rings and are known to exhibit various pharmacological effects due to their ability to interact with multiple biological targets.

- IUPAC Name : (E)-1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Molecular Formula : C16H12Cl2O

- CAS Number : 1217232-15-9

The biological activity of this compound is attributed to its interaction with various cellular targets. These interactions can lead to the inhibition of key enzymes involved in disease processes, modulation of signaling pathways, and induction of apoptosis in cancer cells. Its structural characteristics allow it to participate in electron transfer processes and form stable complexes with proteins.

Anticancer Activity

Research has demonstrated that this chalcone exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.8 | Inhibition of cell proliferation |

| A549 (Lung) | 18.5 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

A notable case study investigated the effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability across several cancer types. Additionally, the compound was shown to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Structure-Activity Relationship (SAR)

The presence of both dichloro and methyl substituents on the phenyl rings is crucial for enhancing the biological activity of this chalcone. Modifications in these positions can significantly alter its potency and selectivity towards various biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| Para (4-position) | Methyl | Increased potency |

| Meta (3-position) | Chlorine | Enhanced selectivity |

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes. For example, analogous chalcone derivatives (e.g., (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one) are prepared by refluxing equimolar quantities of ketone and aldehyde in ethanol with NaOH as a catalyst. Reaction optimization involves monitoring reaction time, temperature (typically 50–80°C), and catalyst concentration to maximize yield . Purity is confirmed via TLC and recrystallization in ethanol.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

- IR spectroscopy : Identify the carbonyl (C=O) stretch near 1640–1680 cm⁻¹ and conjugated enone system (C=C) at ~1590–1600 cm⁻¹ .

- ¹H/¹³C NMR : Look for α,β-unsaturated ketone protons (δ 7.3–8.0 ppm, doublets with J ≈ 15–16 Hz) and aromatic protons influenced by electron-withdrawing Cl substituents (e.g., 3,5-dichlorophenyl group) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (e.g., C₁₆H₁₂Cl₂O).

Q. How can crystallographic data (e.g., XRD) validate the compound’s structural conformation?

Single-crystal XRD analysis provides bond lengths, angles, and torsion angles critical for confirming stereochemistry. For example, analogous chalcones show enone bond lengths of ~1.45–1.50 Å (C=O) and 1.32–1.35 Å (C=C), with dihedral angles between aromatic rings indicating planarity or distortion . Data deposition in repositories like CCDC (e.g., CCDC 1988019) ensures reproducibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) predict optimized geometries, vibrational frequencies, and electronic properties. For instance, IR and NMR spectral deviations ≤5% between experimental and DFT results validate structural assignments. AIM analysis further examines hydrogen bonding and charge distribution .

Q. What experimental design limitations arise when studying the compound’s photophysical or antimicrobial properties?

- Sample degradation : Organic compounds in aqueous matrices may degrade during prolonged experiments (e.g., 9-hour studies), altering results. Cooling samples to 4°C stabilizes reactive groups .

- Biological assays : Variability in microbial strains or culture conditions can skew antimicrobial activity data. Standardized protocols (e.g., CLSI guidelines) and triplicate trials reduce bias .

Q. How do electronic effects of substituents (e.g., Cl, methyl) influence the compound’s reactivity in cross-coupling reactions?

Chlorine’s electron-withdrawing nature increases electrophilicity at the α-carbon of the enone, facilitating nucleophilic attacks (e.g., Michael additions). Methyl groups on the 4-methylphenyl ring enhance steric hindrance, affecting regioselectivity. Hammett constants (σ) and frontier molecular orbital (FMO) analysis quantify these effects .

Q. What strategies address contradictions in crystallographic and spectroscopic data for polymorphic forms?

Polymorph characterization requires combined XRD, DSC (melting point analysis), and variable-temperature NMR. For example, differing hydrogen-bonding networks in polymorphs alter IR carbonyl stretches by ±10 cm⁻¹ and lattice parameters in XRD .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.